Fmoc-NH-PEG6-CH2CH2COOH

PROTAC design linker optimization ternary complex formation

Fmoc-NH-PEG6-CH2CH2COOH (Fmoc-N-amido-PEG6-propionic acid) is a heterobifunctional polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal carboxylic acid. The PEG6 spacer incorporates six ethylene glycol repeat units, yielding a medium-length, monodisperse chain with defined molecular weight (575.65 Da) and high aqueous solubility imparted by the hydrophilic oligo-ether backbone.

Molecular Formula C30H41NO10
Molecular Weight 575.6 g/mol
CAS No. 882847-34-9
Cat. No. B1673516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG6-CH2CH2COOH
CAS882847-34-9
SynonymsFmoc-N-amido-PEG6-acid
Molecular FormulaC30H41NO10
Molecular Weight575.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C30H41NO10/c32-29(33)9-11-35-13-15-37-17-19-39-21-22-40-20-18-38-16-14-36-12-10-31-30(34)41-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,31,34)(H,32,33)
InChIKeyHEGZERUHBVYZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fmoc-NH-PEG6-CH2CH2COOH (CAS 882847-34-9): Medium-Length Heterobifunctional PEG Linker for ADC and PROTAC Synthesis


Fmoc-NH-PEG6-CH2CH2COOH (Fmoc-N-amido-PEG6-propionic acid) is a heterobifunctional polyethylene glycol (PEG) linker containing an Fmoc-protected amine and a terminal carboxylic acid. The PEG6 spacer incorporates six ethylene glycol repeat units, yielding a medium-length, monodisperse chain with defined molecular weight (575.65 Da) and high aqueous solubility imparted by the hydrophilic oligo-ether backbone . This compound serves as a cleavable linker intermediate for the synthesis of antibody-drug conjugates (ADCs) and is also employed as a PEG-based PROTAC linker for the construction of proteolysis-targeting chimeras . The Fmoc group enables orthogonal protection during solid-phase peptide synthesis (SPPS) workflows, while the terminal carboxylic acid facilitates amide bond formation with primary amines via standard activation chemistry .

Fmoc-NH-PEG6-CH2CH2COOH: Why PEG Chain Length Cannot Be Arbitrarily Substituted in ADC and PROTAC Design


PEG linker length is not an interchangeable variable; it directly governs the conformational space accessible to bifunctional constructs and profoundly influences both conjugate aggregation propensity and in vivo pharmacokinetic (PK) behavior [1]. In PROTAC design, PEG4, PEG6, and PEG8 span distinct entropic and geometric regimes—the shorter PEG4 imposes a near-rigid constraint suitable for sterically congested binding pockets, while PEG8 provides additional flexibility for targets undergoing large domain rearrangements [2]. In ADCs, systematic variation of PEG chain length produces a continuum of PK profiles, with shorter or absent PEG chains yielding faster clearance and higher tissue Cmax of released payload, whereas longer PEG chains confer slower clearance and improved tolerability [3]. The PEG6 variant occupies a unique intermediate position that balances reach and conformational flexibility without the aggregation risk associated with insufficient PEG length or the reduced conjugation efficiency that may accompany excessive PEG incorporation [4].

Fmoc-NH-PEG6-CH2CH2COOH: Quantitative Differentiation Evidence Versus PEG4, PEG8, and Non-PEG Comparators


PEG6 Occupies the Optimal Middle-Ground in PROTAC Conformational Space Optimization

In PROTAC linker optimization, PEG4, PEG6, and PEG8 represent three discrete solutions along the flexibility–stability continuum. PEG4 acts as a near-rigid spacer that constrains terminal ligand rotational freedom, enforcing a well-defined distance suitable for buried or sterically congested pockets [1]. PEG8 introduces additional gauche conformations that function as shock absorbers, accommodating larger domain rearrangements at the cost of increased entropic sampling [1]. PEG6 provides a compromise that falls within the bounds of most crystallographically measured inter-pocket distances while still maintaining sufficient conformational flexibility to achieve the mutual orientation necessary for productive ubiquitination [2]. Structure–activity relationship studies indicate that progression from PEG4 to PEG8 can enhance residence time in the ternary complex by approximately an order of magnitude, with PEG6 representing the intermediate kinetic regime [1]. This positions PEG6 as the empirical starting point when the target protein's conformational requirements are not fully characterized.

PROTAC design linker optimization ternary complex formation

PEG6 and PEG8 Spacers Deliver Superior In Vitro Anti-Proliferative Activity in HER2-Positive ADC Models

In a systematic evaluation of discrete PEG chain length effects on ADC biological activity, ADCs incorporating PEG6 and PEG8 spacers exhibited the highest level of in vitro anti-proliferative activity against HER2-positive SK-BR-3 human tumor cells compared to constructs with shorter or longer PEG chains [1]. This study employed trastuzumab (Herceptin®) conjugated to hydrophilic monomethyl dolastatin 10 (Dol10) derivatives via maleimido-containing PEG linkers of varying lengths. The PEG6- and PEG8-containing ADCs outperformed other chain length variants in cytotoxicity assays, establishing PEG6 as part of the optimal activity window. Furthermore, ADCs synthesized with discrete PEG chains remained free from aggregation, demonstrating that PEG6 provides sufficient hydrophilicity to mitigate conjugate aggregation while maintaining maximal anti-proliferative potency [1].

ADC efficacy Dolastatin-10 HER2-positive cancer

PEG Chain Length Inversely Correlates with ADC Aggregate Content and Directly Modulates Pharmacokinetic Clearance Rate

Systematic evaluation of DAR8-ADCs prepared with cleavable pendant-type PEG linkers of varying chain lengths (PEG4, PEG8, and PEG12) demonstrated that aggregate content decreases progressively as PEG length increases, as monitored by native size-exclusion chromatography in stability studies at 40°C [1]. Pharmacokinetic studies further revealed that DAR8-ADCs with PEG8 and PEG12 exhibited better PK profiles than DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1]. In a complementary study of MMAE-containing ADCs, faster-clearing ADCs prepared with very short or no PEG modifier produced higher tissue MMAE Cmax values at early post-dose time points relative to slower-clearing ADCs incorporating longer PEG chains [2]. The PEG6 length occupies the critical intermediate position that provides sufficient hydrophilicity to mitigate aggregation while avoiding the potential steric and conjugation efficiency trade-offs associated with excessively long PEG chains (≥PEG12) [3].

ADC aggregation pharmacokinetics DAR8 formulation

Medium-Length PEG6 Linker Provides Defined 6-Unit Monodisperse Spacer with Orthogonal Protection for Stepwise Conjugation

Fmoc-NH-PEG6-CH2CH2COOH delivers a precisely defined spacer architecture comprising exactly six ethylene glycol repeat units, yielding a monodisperse molecular weight of 575.65 Da with 24 rotatable bonds and a topological polar surface area of 131 Ų . This monodispersity ensures batch-to-batch reproducibility in conjugate characterization and analytical control—a critical requirement for regulatory-facing ADC and PROTAC development. The Fmoc protecting group enables orthogonal protection during standard Fmoc solid-phase peptide synthesis (SPPS) protocols, allowing sequential deprotection under basic conditions to reveal the free amine for subsequent conjugation steps . The terminal carboxylic acid can be activated (e.g., with EDC or DCC) to form stable amide bonds with primary amines . This dual orthogonal functionality distinguishes the compound from homobifunctional PEG crosslinkers, which cannot achieve site-specific, sequential conjugation.

solid-phase peptide synthesis Fmoc chemistry heterobifunctional linker

Fmoc-NH-PEG6-CH2CH2COOH: Priority Research and Industrial Application Scenarios


PROTAC Library Synthesis and Linker Length SAR Screening

Fmoc-NH-PEG6-CH2CH2COOH should be prioritized as the default linker length for initial PROTAC library generation when the optimal inter-ligand distance for a given target-E3 ligase pair is unknown. As established in Section 3, PEG6 occupies the middle ground in the PEG4–PEG6–PEG8 continuum, falling within the bounds of most crystallographically measured inter-pocket distances while providing sufficient conformational flexibility for productive ternary complex formation [1]. Incorporating PEG6 alongside PEG4 and PEG8 variants in parallel synthesis enables rapid identification of the narrow window where cooperativity is optimized and off-target collisions are minimized, an empirical exercise that typically precedes the evaluation of more exotic, shape-persistent scaffolds [1].

Hydrophilic ADC Linker for High-DAR Conjugates with MMAE or Dolastatin Payloads

For DAR8 ADCs incorporating hydrophobic payloads such as MMAE or dolastatin derivatives, Fmoc-NH-PEG6-CH2CH2COOH provides the minimal PEG length required to meaningfully suppress conjugate aggregation while maintaining maximal in vitro anti-proliferative activity. Section 3 evidence demonstrates that PEG6- and PEG8-containing ADCs achieve the highest activity tier against HER2-positive tumor cells, while aggregate content decreases progressively with increasing PEG length [2]. The PEG6 length balances these competing requirements, offering sufficient hydrophilicity to mitigate aggregation-driven clearance without the synthetic complexity or potential steric interference of longer PEG chains. This linker is particularly suited for trastuzumab-based ADCs and other antibody platforms where high drug loading is desired.

Stepwise Bioconjugation Requiring Orthogonal Protection

Fmoc-NH-PEG6-CH2CH2COOH is specifically indicated for multi-step bioconjugation workflows requiring orthogonal protection and deprotection. The Fmoc group allows temporary amine masking during solid-phase peptide synthesis or solution-phase coupling, with subsequent deprotection under mild basic conditions (e.g., 20% piperidine in DMF) to reveal the free amine for further functionalization. The terminal carboxylic acid can then be activated for amide bond formation with amine-containing payloads, antibodies, or targeting ligands . This sequential conjugation capability distinguishes the compound from homobifunctional crosslinkers and enables precise, site-specific assembly of complex bioconjugates with defined stoichiometry and well-characterized linker-payload intermediates.

ADC Pharmacokinetic Modulation for Toxicity Reduction

Based on Section 3 evidence that PEG chain length directly modulates ADC clearance rate and tissue payload exposure, Fmoc-NH-PEG6-CH2CH2COOH should be selected when an intermediate PK profile is desired to balance efficacy and off-target toxicity. Faster-clearing ADCs with short or no PEG linkers produce higher tissue MMAE Cmax values at early post-dose time points and exhibit diminished tolerability, while slower-clearing ADCs with longer PEG chains reduce non-antigen-mediated toxicity through delayed catabolism [3]. PEG6 offers a moderate clearance rate that may be optimal for ADCs targeting antigens with intermediate internalization kinetics, or when dose-limiting toxicities observed with shorter linkers warrant PK attenuation without resorting to the full clearance suppression of PEG8 or PEG12.

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